Hydrogen Bonding vs. 1,2-Dione Isomer
The 1,3-dione arrangement in the target compound provides three hydrogen bond acceptor sites compared to two in the 1,2-dione isomer, a difference quantifiable through topological polar surface area (TPSA) calculations . This difference directly impacts aqueous solubility and target engagement potential.
| Evidence Dimension | Hydrogen bond acceptor count |
|---|---|
| Target Compound Data | 3 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | 3-(Piperidin-2-yl)cyclohexane-1,2-dione: 2 H-bond acceptors; 1 H-bond donor (calculated from structure) |
| Quantified Difference | +1 H-bond acceptor (50% increase) |
| Conditions | In silico physicochemical property calculation based on molecular structure |
Why This Matters
Higher hydrogen bond acceptor count in the 1,3-dione isomer predicts improved aqueous solubility and greater capacity for target protein interactions, which is critical when selecting compounds for biochemical assays or hit-to-lead optimization programs.
